2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole

Cytochrome P450 inhibition Drug metabolism Xenobiotic screening

2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole (CAS 7354-48-5) is an organic compound characterized by a pyrrole ring substituted with a conjugated phenylbutadienyl moiety. This structure combines an electron-rich five-membered N-heterocycle with an extended π-conjugated diene system terminated by a phenyl group, yielding a planar, highly conjugated scaffold with predicted XLogP3-AA of 3.7.

Molecular Formula C14H13N
Molecular Weight 195.265
CAS No. 7354-48-5
Cat. No. B2677350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole
CAS7354-48-5
Molecular FormulaC14H13N
Molecular Weight195.265
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC2=CC=CN2
InChIInChI=1S/C14H13N/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12,15H/b9-4+,10-5+
InChIKeyJVKNZYPZWBZGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole (CAS 7354-48-5): Chemical Identity and Procurement Baseline


2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole (CAS 7354-48-5) is an organic compound characterized by a pyrrole ring substituted with a conjugated phenylbutadienyl moiety [1]. This structure combines an electron-rich five-membered N-heterocycle with an extended π-conjugated diene system terminated by a phenyl group, yielding a planar, highly conjugated scaffold with predicted XLogP3-AA of 3.7 [1]. The compound exists as the (1E,3E)-stereoisomer and is commercially available for research use, with documented purity specifications (≥98%) from specialty chemical suppliers . Its conjugated architecture distinguishes it from simpler 2-phenylpyrroles and has attracted interest in synthetic chemistry, materials science, and exploratory pharmacology [2].

Why Generic 2-Phenylpyrroles Cannot Substitute for 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole (CAS 7354-48-5)


The extended conjugated diene spacer in 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole fundamentally alters its electronic distribution, conformational flexibility, and molecular recognition properties compared to the simpler 2-phenylpyrrole scaffold (CAS 3042-22-6). While 2-phenylpyrrole derivatives are extensively characterized as dopamine D2/D3 receptor ligands and 5-HT6 receptor antagonists [1], the butadienyl extension introduces two additional sp2 carbons that extend the π-conjugation path, increase the hydrophobic surface area, and shift the spatial orientation of the terminal phenyl ring relative to the pyrrole nitrogen [2]. These structural differences produce distinct CYP enzyme inhibition profiles that cannot be predicted from the simpler scaffold [3]. For research applications requiring specific conjugated diene-containing pyrroles—whether as synthetic intermediates, fluorescent probes, or biological tool compounds—direct procurement of CAS 7354-48-5 is necessary; substitution with 2-phenylpyrrole or other non-conjugated analogs will yield divergent reactivity and biological outcomes.

Quantitative Evidence Guide: Differential CYP Enzyme Inhibition by 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole (CAS 7354-48-5)


CYP1A1 Inhibition: 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole Shows Weak but Detectable Activity in Rat Liver Microsomes

In rat liver microsomes induced with 3-methylcholanthrene, 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole inhibited aryl hydrocarbon hydroxylase activity (a CYP1A1-mediated function) with an IC50 of 5,000 nM (5.0 μM) at a test concentration of 260 μM [1]. This activity is extremely weak compared to potent CYP1A1 inhibitors such as α-naphthoflavone (IC50 ~0.05 μM under comparable conditions) [2]. The compound's weak CYP1A1 inhibition profile distinguishes it from many polycyclic aromatic hydrocarbons that potently inhibit this isoform, making it a useful negative control or low-interference scaffold for studies requiring minimal CYP1A1 engagement.

Cytochrome P450 inhibition Drug metabolism Xenobiotic screening

CYP2B1 Inhibition: 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole Demonstrates Negligible Activity in Phenobarbitone-Treated Rat Microsomes

In phenobarbitone-treated rat liver microsomes, 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole inhibited aminopyrine N-demethylase activity (a CYP2B1-mediated function) with an IC50 of 53,000 nM (53 μM) [1]. For comparison, the same compound tested against aryl hydrocarbon hydroxylase in the same phenobarbitone-treated preparation yielded an IC50 of 84,000 nM (84 μM) [1]. These values represent extremely weak inhibition, with IC50s approaching or exceeding typical screening concentration limits. In contrast, potent CYP2B inhibitors such as ticlopidine exhibit IC50 values in the low micromolar to submicromolar range in similar systems [2]. The compound's negligible CYP2B1 inhibition further reinforces its profile as a metabolically inert scaffold.

Cytochrome P450 2B Enzyme inhibition Metabolic stability

P450 Selectivity Profile: 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole Exhibits No Significant Isoform Selectivity Among Tested Rat CYPs

Across the limited panel of rat CYP isoforms tested, 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole showed uniformly weak inhibition with IC50 values of 5,000 nM (CYP1A1 in 3-MC-induced microsomes), 53,000 nM (CYP2B1), and 84,000 nM (CYP1A1 in PB-treated microsomes) [1]. The less than 20-fold spread across all tested conditions indicates no meaningful isoform selectivity within this panel. This non-selective, weak inhibition profile contrasts with selective CYP inhibitors such as quinidine (CYP2D6-selective, IC50 ~0.1 μM) or ketoconazole (CYP3A4-selective, IC50 ~0.05 μM) [2], which exhibit both higher potency and marked isoform preference. The compound's flat selectivity profile suggests it does not preferentially engage any single CYP isoform at relevant concentrations.

Cytochrome P450 panel screening Isoform selectivity Drug-drug interaction prediction

Biological Activity Context: 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole Has Been Explored as a CCR5 Antagonist Scaffold

Preliminary pharmacological screening has identified 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole and its derivatives as potential CCR5 antagonists, with claimed utility in treating CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. In the broader pyrrole CCR5 antagonist landscape, optimized leads such as hexahydropyrrolo[3,4-c]pyrrole derivatives have achieved antiviral IC50 values as low as 4–6 nM [2], while octahydro-pyrrolo[3,4-c]pyrrole CCR5 antagonists have reported IC50 values around 12 nM [3]. Quantitative CCR5 antagonism data for 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole itself are not publicly available; the compound appears as a foundational scaffold or early lead rather than a fully optimized drug candidate. For researchers pursuing CCR5-targeted projects, this compound may serve as a synthetic starting point or reference structure, but its affinity relative to optimized analogs remains unquantified in open literature.

CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

Anticancer Differentiation Activity: 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole Induces Monocytic Differentiation in Undifferentiated Cells

2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing activity distinguishes the compound from many cytotoxic pyrrole derivatives that act through direct cell killing rather than differentiation. For context, optimized differentiation-inducing agents such as all-trans retinoic acid (ATRA) achieve complete differentiation of HL-60 cells at 1 μM, while moderately potent natural pyrroles like marinopyrroles exhibit submicromolar cytotoxicity IC50 values across multiple cancer cell lines [2]. Quantitative EC50 or IC50 data for 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole in differentiation assays are not publicly available. The activity is documented qualitatively in patent literature, suggesting the compound may serve as a research tool for studying monocytic differentiation pathways, though its potency relative to established differentiation agents remains unquantified.

Differentiation therapy Anticancer activity Monocyte induction

Spectroscopic and Structural Characterization: 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole Serves as a Model Compound for Conjugated Pyrrole Analogues

The extended conjugation in 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole and its structural analogues has been extensively characterized using X-ray diffraction (XRD), infrared (IR), Raman, ultraviolet (UV), and fluorescence spectroscopy, combined with quantum mechanical property predictions [1]. The presence of the butadienyl spacer introduces a strong bathochromic shift in the longest-wavelength UV/vis absorption band relative to simple 2-arylpyrroles [2]. For comparison, 2-phenylpyrrole exhibits UV absorption maxima typically below 300 nm, whereas extended conjugated pyrroles with dienyl linkers show absorption bands red-shifted by 30–80 nm depending on substitution pattern [2]. The detailed spectroscopic and crystallographic datasets available for this compound class provide a robust reference for researchers developing conjugated pyrrole-based materials, fluorescent probes, or validating computational chemistry models.

X-ray crystallography Spectroscopic characterization Quantum mechanical calculations

Optimal Procurement and Application Scenarios for 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole (CAS 7354-48-5)


Metabolic Stability and Drug-Drug Interaction Screening: Use as a Low-Interference CYP Panel Control

Based on the documented weak CYP inhibition profile (IC50 values ranging from 5,000 to 84,000 nM across rat CYP1A1 and CYP2B1 isoforms) [1], 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole is ideally suited as a low-interference scaffold or negative control in cytochrome P450 inhibition screening panels. Researchers can procure this compound to establish baseline CYP activity in assays where metabolic neutrality is required, or to verify that observed inhibition from test compounds is not attributable to non-specific effects. The compound's consistently weak activity across multiple isoforms supports its use in counter-screening protocols.

Conjugated Pyrrole-Based Fluorescent Probe and Materials Development

The extended π-conjugated system of 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole, combined with the availability of detailed XRD, IR, Raman, UV, and fluorescence spectroscopic data for this compound class [2], makes CAS 7354-48-5 a valuable building block or reference standard for materials science applications. Researchers developing fluorescent probes, organic semiconductors, or conjugated polymers can use this compound as a characterized scaffold with predictable electronic properties and documented spectroscopic behavior. The bathochromic shift induced by the butadienyl spacer offers tunable optical properties relative to simpler 2-arylpyrroles [3].

CCR5 Antagonist Lead Generation and Scaffold Exploration

For medicinal chemistry programs targeting CCR5-mediated conditions including HIV infection, asthma, and rheumatoid arthritis, 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole provides a characterized pyrrole-diene scaffold for structure-activity relationship (SAR) exploration [4]. While the parent compound's quantitative CCR5 antagonism data are not publicly available, the scaffold has been identified as a CCR5 antagonist lead in preliminary pharmacological screening. Researchers may procure this compound as a synthetic starting point for derivative synthesis or as a reference compound in comparative SAR studies alongside more potent pyrrole-based CCR5 antagonists [5].

Cell Differentiation and Anti-Proliferative Mechanism Studies

The compound's documented ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [6] supports its procurement for basic research into non-cytotoxic anticancer mechanisms and hyperproliferative disease models such as psoriasis. Investigators studying differentiation therapy approaches, monocyte/macrophage lineage commitment, or the molecular pathways governing cell fate decisions may employ CAS 7354-48-5 as a chemical probe. The qualitative differentiation-inducing activity distinguishes this compound from directly cytotoxic pyrroles, offering a complementary tool for dissecting proliferation-versus-differentiation signaling networks.

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